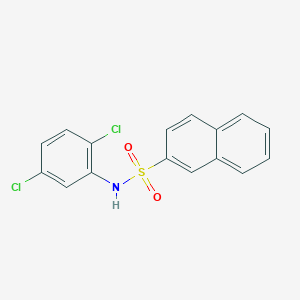
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide, commonly known as DNNS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential use as an inhibitor of carbonic anhydrase (CA) enzymes. DNNS is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Mécanisme D'action
DNNS inhibits N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which disrupts the acid-base balance in the body. This disruption leads to a decrease in the secretion of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma.
Effets Biochimiques Et Physiologiques
DNNS has been shown to have a significant impact on the acid-base balance in the body. Inhibition of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes by DNNS leads to a decrease in the secretion of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Additionally, DNNS has been found to have anti-convulsant effects, which can be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DNNS in lab experiments is its potency as a N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide inhibitor. DNNS has been found to be a potent inhibitor of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes, which makes it an ideal candidate for preclinical studies. However, one of the limitations of using DNNS in lab experiments is its low solubility in water. This can make it difficult to administer DNNS in vivo, and alternative methods such as the use of DMSO or DMF may need to be explored.
Orientations Futures
There are several future directions for the study of DNNS. One potential area of research is the development of DNNS derivatives with improved solubility in water. This could lead to a more effective in vivo administration of DNNS. Additionally, further studies are needed to investigate the potential use of DNNS in the treatment of other diseases such as cancer and osteoporosis. Finally, the development of DNNS-based biosensors for the detection of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide activity could have significant implications in the field of diagnostics.
Méthodes De Synthèse
The synthesis of DNNS involves the reaction of 2,5-dichloronitrobenzene with naphthalene-2-sulfonic acid in the presence of a reducing agent such as iron powder. The resulting product is then treated with a base such as sodium hydroxide to yield DNNS. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
DNNS has been extensively studied for its potential use as a N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide inhibitor. N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes play a crucial role in various physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes has been shown to have therapeutic benefits in the treatment of glaucoma, epilepsy, and cancer. DNNS has been found to be a potent inhibitor of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes and has shown promising results in preclinical studies.
Propriétés
Numéro CAS |
5335-47-7 |
|---|---|
Nom du produit |
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide |
Formule moléculaire |
C16H11Cl2NO2S |
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H11Cl2NO2S/c17-13-6-8-15(18)16(10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H |
Clé InChI |
DALXNZKEZFKQGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



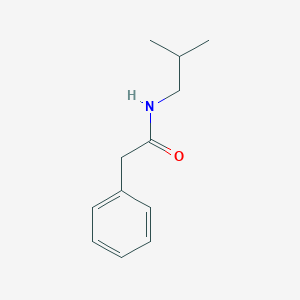
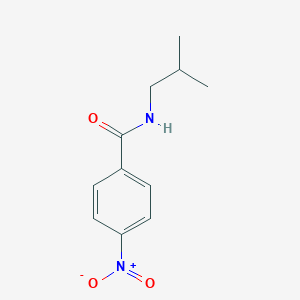
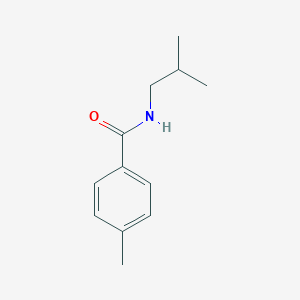
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
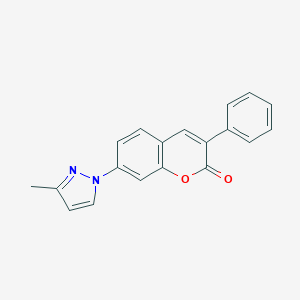
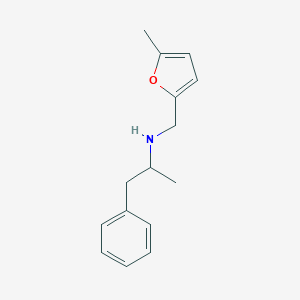
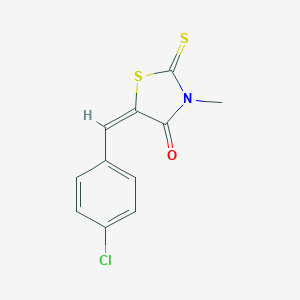
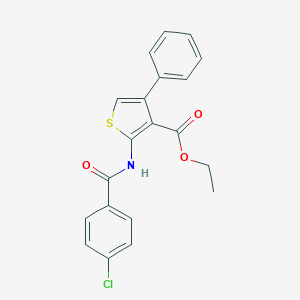
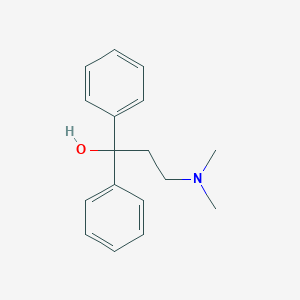
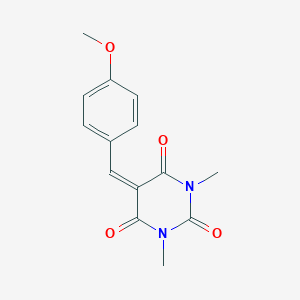
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
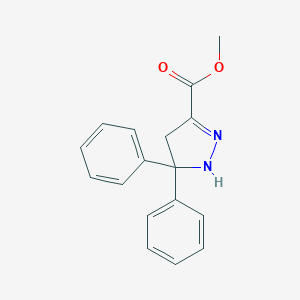
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
